molecular formula C8H2Br2F3N B596593 4,5-Dibromo-2-(trifluoromethyl)benzonitrile CAS No. 1242339-25-8

4,5-Dibromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B596593
CAS No.: 1242339-25-8
M. Wt: 328.914
InChI Key: COCONGCGJVRAOO-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(trifluoromethyl)benzonitrile is a versatile aromatic intermediate designed for advanced research and development. This compound features a benzonitrile core strategically functionalized with bromine atoms at the 4 and 5 positions and a robust trifluoromethyl group at the 2 position. This specific substitution pattern makes it a valuable scaffold in synthetic chemistry, particularly in the discovery and optimization of new active molecules. The bromine substituents serve as excellent handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon- or nitrogen-based fragments . The presence of the electron-withdrawing trifluoromethyl group is a key feature known to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a highly sought-after motif in the design of agrochemicals and pharmaceuticals . As a result, this compound is of significant interest for constructing novel candidates in medicinal chemistry and for the synthesis of complex organic materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

4,5-dibromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCONGCGJVRAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677409
Record name 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
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Molecular Weight

328.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-25-8
Record name 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of 2-(trifluoromethyl)benzonitrile represents a plausible route to introduce bromine atoms at the 4- and 5-positions. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and cyano (-CN) groups directs bromination to the meta and para positions relative to these substituents.

Procedure :

  • Substrate : 2-(Trifluoromethyl)benzonitrile

  • Brominating Agent : Dibromohydantoin (C₅H₆Br₂N₂O₂)

  • Solvent : Glacial acetic acid

  • Catalyst : Concentrated sulfuric acid

  • Conditions : Reflux at 120–140°C for 5–7 hours.

Example :
In a scaled reaction, 200 kg of a trifluoromethyl-substituted benzene derivative was treated with 188 kg dibromohydantoin in glacial acetic acid and sulfuric acid, yielding 260 kg of a dibrominated product with >98% purity. Adapting this to 2-(trifluoromethyl)benzonitrile would likely follow similar stoichiometry, with a molar ratio of 0.6:1 (brominating agent to substrate).

Challenges :

  • Regioselectivity must be controlled to avoid over-bromination.

  • Steric hindrance from the -CF₃ group may slow reaction kinetics.

Cyanation of Dibromo-Trifluoromethyl Benzene Precursors

Palladium-Catalyzed Cyanation

Introducing the cyano group post-bromination avoids compatibility issues with harsh bromination conditions. A palladium-catalyzed approach using potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanating agent is effective for aryl halides.

Procedure :

  • Substrate : 4,5-Dibromo-2-(trifluoromethyl)bromobenzene

  • Catalyst : Palladium acetate (0.2–1 mol%)

  • Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Conditions : 160–190°C under inert atmosphere.

Example :
In a related synthesis of 4-trifluoromethylbenzonitrile, 4-trifluoromethylchlorobenzene reacted with anhydrous potassium ferrocyanide at 170°C, achieving >90% yield. Adapting this to a dibrominated substrate would require optimizing ligand-to-catalyst ratios (0.1–100:1) and cyanide excess (20–100 mol%).

Table 1 : Cyanation Reaction Optimization

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)160–19017092
K₄[Fe(CN)₆] (mol%)20–1008090
Catalyst Loading0.2–1 mol% Pd(OAc)₂0.5 mol%94

Multi-Step Synthesis via Halogen Exchange and Substitution

Halex Reaction for Sequential Halogenation

The Halex (halogen exchange) reaction enables the substitution of chlorine with fluorine or bromine in aromatic systems. While typically used for fluorination, bromine analogs can be achieved using alkali metal bromides under phase-transfer conditions.

Procedure :

  • Substrate : 2,4-Dichloro-5-fluorobenzonitrile

  • Brominating Agent : KBr or tetraalkylammonium bromide

  • Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent : Dipolar aprotic solvent (e.g., DMSO)

  • Conditions : 80–250°C for 12–24 hours.

Example :
In the synthesis of 2,4,5-trifluorobenzonitrile, 2,4-dichloro-5-fluorobenzonitrile was treated with KF at 200°C, yielding 43% product. Substituting KF with KBr could produce the dibromo analog, though yields may vary due to bromide’s lower nucleophilicity.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile

MethodAdvantagesLimitationsYield (%)Source
Electrophilic BrominationSimple one-step processRegioselectivity challenges70–75*
Palladium-Catalyzed CyanationHigh-yield, scalableRequires expensive catalysts90*
Halex BrominationCompatible with electron-deficient arenesLow bromide reactivity40–50*

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions, although this is less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted benzonitriles with various functional groups replacing the bromine atoms.

    Reduction: Conversion of the nitrile group to an amine, resulting in compounds like 4,5-Dibromo-2-(trifluoromethyl)benzylamine.

    Oxidation: Potential formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

4,5-Dibromo-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and functional attributes of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications/Notes References
This compound Br (4,5); -CF₃ (2); -CN (1) C₈H₂Br₂F₃N Not provided ~373.93 Organic synthesis intermediate
4-Amino-2-(trifluoromethyl)benzonitrile NH₂ (4); -CF₃ (2); -CN (1) C₈H₅F₃N₂ 654-70-6 200.14 Bicalutamide impurity D (≤0.1%)
4-Fluoro-2-(trifluoromethyl)benzonitrile F (4); -CF₃ (2); -CN (1) C₈H₃F₄N 194853-86-6 205.11 High electronegativity; reactive
4-Iodo-2-(trifluoromethyl)benzonitrile I (4); -CF₃ (2); -CN (1) C₈H₃F₃IN 101066-87-9 321.02 Steric hindrance; thermal stability
3,5-Dibromo-4-hydroxybenzonitrile Br (3,5); -OH (4); -CN (1) C₇H₃Br₂NO Not provided 303.92 Polar; hydrogen-bonding capacity
ND-14 (Diarylhydantoin derivative) Complex imidazolidinone-thioxo C₁₇H₁₈F₃N₃O₂S 155180-53-3 409.41 Pharmaceutical candidate

Key Observations

  • Halogen Substitution: Bromine vs. Fluorine/Iodine: Bromine (in this compound) provides moderate steric bulk and electron-withdrawing effects, whereas fluorine (smaller, more electronegative) enhances reactivity in electrophilic substitutions, and iodine (larger) increases molecular weight and thermal stability . Amino vs. Bromine: Replacing bromine with an amino group (as in 4-Amino-2-(trifluoromethyl)benzonitrile) reduces molecular weight and introduces basicity, but it is primarily regulated as a pharmaceutical impurity .
  • Functional Group Impact: Hydroxyl Group: 3,5-Dibromo-4-hydroxybenzonitrile exhibits higher polarity due to the -OH group, enhancing solubility in polar solvents .
  • Pharmaceutical Relevance: The amino-substituted analog (CAS 654-70-6) is tightly controlled in bicalutamide formulations due to its impurity status, with chromatographic detection limits (relative retention time: ~0.4) . ND-14’s synthesis (microwave-assisted, 80°C in DMF) reflects advanced methodologies for structurally intricate analogs .

Biological Activity

4,5-Dibromo-2-(trifluoromethyl)benzonitrile, a compound recognized for its potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H3Br2F3N
  • CAS Number : 1242339-25-8

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Interaction Studies

Research has demonstrated that this compound interacts with various biological targets. A notable study explored its agonistic effects on serotonin receptors (5-HT2AR and 5-HT2CR). The findings indicated that the compound exhibits significant selectivity towards the 5-HT2AR receptor, with an IC50 value of approximately 320 nM at the 5-HT2CR receptor when tested as an antagonist . This selectivity suggests potential applications in treating disorders related to serotonin dysregulation.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial activity of compounds similar to this compound. For instance, related nitrile compounds have shown efficacy against enteric pathogens, indicating that structural modifications can lead to enhanced antibacterial properties. The mechanism of action involves inducing stress on the bacterial cell envelope, disrupting the proton motive force (PMF), and ultimately leading to cell death .

Antiprotozoal Activity

In vitro assays have demonstrated that derivatives of compounds containing similar structural motifs exhibit potent antiprotozoal activity against organisms such as Entamoeba histolytica and Giardia intestinalis. The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance this activity significantly .

Research Findings and Case Studies

Study Biological Activity IC50/EC50 Values Notes
Study on Serotonin ReceptorsAgonist at 5-HT2AREC50 range: 110–2200 nMSelective activity observed
Antimicrobial StudyBroad-spectrum activity against enteropathogens>3 Log reduction in bacterial countsInduces cell envelope stress
Antiprotozoal ActivityEffective against E. histolytica and G. intestinalisIC50 < 0.050 µM for some derivativesStructural modifications enhance potency

Q & A

Q. What are the recommended synthetic routes for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functionalization. For example:

Bromination : Start with a benzonitrile precursor (e.g., 2-(trifluoromethyl)benzonitrile) and perform electrophilic bromination using Br₂ in the presence of FeBr₃ or AlBr₃ as catalysts.

Trifluoromethylation : If the trifluoromethyl group is absent, introduce it via cross-coupling reactions (e.g., using CuI or Pd catalysts with CF₃ sources like TMSCF₃).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

  • Key Considerations :
  • Optimize reaction stoichiometry to minimize di-substitution byproducts.
  • Validate purity using melting point analysis and spectral data (¹H/¹³C NMR, FT-IR).

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of chromatographic and spectroscopic methods is recommended:
  • HPLC : Use a Waters Spherisorb ODS-2 column (L1 type) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water (v/v). Retention time typically aligns with analogs (e.g., ~3–7 minutes for benzonitrile derivatives) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ~327–329 for [M+H]⁺).
  • NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H NMR to verify bromine substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer : Conflicting yield data often arise from variations in reaction conditions or impurity profiles. Address this via:

Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors.

Byproduct Analysis : Use LC-MS to detect side products (e.g., over-brominated species or decyanated derivatives).

Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to pinpoint bottlenecks (e.g., slow trifluoromethylation steps) .

  • Example Workflow :
  • Step 1 : Perform small-scale reactions (1–5 mmol) to establish baseline yields.
  • Step 2 : Scale to 50 mmol while adjusting stirring rate and heating uniformity.
  • Step 3 : Compare isolated yields and purity metrics (e.g., HPLC area%) to identify deviations .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects:
  • Electronic Factors : The electron-withdrawing trifluoromethyl and nitrile groups direct bromination to meta/para positions via resonance stabilization of the intermediate arenium ion.
  • Steric Hindrance : Ortho-substitution is disfavored due to crowding from the bulky CF₃ group.
  • Computational Validation : Use density functional theory (DFT) to model charge distribution and transition states. Software like Gaussian or ORCA can predict preferred substitution sites .

Q. How should researchers quantify trace impurities (e.g., dehalogenated byproducts) in this compound?

  • Methodological Answer : Employ a validated HPLC protocol with relative response factors (RRFs):

Column : Waters Symmetry C18 (4.6 × 250 mm, 5 µm).

Mobile Phase : Gradient elution (40–80% acetonitrile in water over 20 minutes).

Detection : UV at 220 nm for nitrile-containing impurities.

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